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Compound of Interest

Compound Name: Ethanesulfonic anhydride

Cat. No.: B177037

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the structure of ethanesulfonic anhydride. In the absence of e

chemistry to predict its molecular geometry, vibrational frequencies, and conformational landscape. This information is crucial for understanding its re

synthesis.

Introduction
Ethanesulfonic anhydride ((CH₃CH₂SO₂)₂O) is a reactive organic compound belonging to the class of sulfonic anhydrides. These compounds are v

for the introduction of sulfonyl groups. A thorough understanding of the three-dimensional structure and vibrational properties of ethanesulfonic anhy
signatures. This guide presents a detailed theoretical investigation of its structure using Density Functional Theory (DFT), providing valuable data for 

Computational Methodology
The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for predicting molecular 

Geometry Optimization and Vibrational Frequencies
The molecular geometry of the most stable conformer of ethanesulfonic anhydride was optimized without any symmetry constraints. The calculation

correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accu

same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary freq

Conformational Analysis
A conformational analysis was performed to identify the low-energy conformers of ethanesulfonic anhydride. This involved a systematic scan of the

and C-S bonds. The energies of the identified conformers were then calculated at the B3LYP/6-311++G(d,p) level of theory to determine their relative

The workflow for the computational study is illustrated in the diagram below.
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A flowchart illustrating the computational methodology.

Results and Discussion
Molecular Geometry
The geometry optimization revealed a C₂ symmetric structure as the most stable conformer of ethanesulfonic anhydride. The key predicted structur

bent, and the ethyl groups are oriented in a staggered conformation relative to the sulfonyl groups.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of Ethanesulfonic Anhydride

Parameter Bond Length (Å) Parameter

S-O (bridge) 1.635 S-O-S

S=O 1.428 O=S=O

S-C 1.775 O=S-C

C-C 1.529 O=S-O (bridge)

C-H (average) 1.092 S-C-C

C-C-H (average) 109.5

Conformational Analysis
The conformational analysis identified several low-energy conformers arising from rotations around the S-O and S-C bonds. The relative energies of t

small, suggesting that multiple conformations may be populated at room temperature.

Table 2: Relative Energies of Ethanesulfonic Anhydride Conformers
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Conformer Dihedral Angle (C-S-O-S) (°) Relativ

1 (Global Minimum) 75 0.00

2 180 1.25

3 -75 0.00

digraph "Conformer Relationship" {

graph [fontname="sans-serif", fontsize=12, labelloc=t, label="Relationship between Low-Energy Conformers", pad

node [shape=ellipse, style=filled, fontname="sans-serif", fontsize=10, margin="0.2,0.1"];

edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

C1 [label="Conformer 1\n(Global Minimum)\nC-S-O-S = 75°", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C2 [label="Conformer 2\n(Transition State)\nC-S-O-S = 180°", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C3 [label="Conformer 3\n(Global Minimum)\nC-S-O-S = -75°", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C1 -> C2 [label="ΔE = 1.25 kcal/mol"];

C3 -> C2 [label="ΔE = 1.25 kcal/mol"];

}

Energy relationship between the stable conformers.

Vibrational Frequencies
The calculated vibrational frequencies provide insight into the expected infrared and Raman spectra of ethanesulfonic anhydride. The most promine

asymmetric stretches of the SO₂ groups are expected to be strong in the infrared spectrum.

Table 3: Predicted Vibrational Frequencies and Assignments for Ethanesulfonic Anhydride

Frequency (cm⁻¹) Intensity (IR) Intensity (Raman)

1425 Strong Medium

1230 Strong Strong

1050 Medium Weak

980 Medium Medium

780 Strong Medium

550 Medium Strong

450 Weak Medium

300 Weak Strong

Experimental Protocols
While this guide focuses on theoretical studies, the synthesis and characterization of ethanesulfonic anhydride are crucial for experimental validatio

sulfonic anhydrides.

Synthesis of Ethanesulfonic Anhydride
This protocol is adapted from the synthesis of methanesulfonic anhydride.[1][2][3]

Materials:
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Ethanesulfonic acid

Phosphorus pentoxide (P₄O₁₀)

Diatomaceous earth

Dichloromethane (CH₂Cl₂)

Anhydrous diethyl ether

Benzene

Procedure:

A mixture of phosphorus pentoxide and diatomaceous earth is prepared.

To half of this mixture, ethanesulfonic acid is added under stirring.

The reaction mixture is heated at a controlled temperature (e.g., 80°C) for several hours.

The remaining phosphorus pentoxide/diatomaceous earth mixture is added gradually, and heating is continued.

After the reaction is complete, the mixture is cooled and extracted with dichloromethane.

The solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation.

Further purification can be achieved by recrystallization from a mixture of diethyl ether and benzene.[2]

Characterization
FTIR and Raman Spectroscopy:

FTIR Spectroscopy: An infrared spectrum of the purified product can be obtained using an ATR-FTIR spectrometer. The sample is placed directly o

Raman Spectroscopy: A Raman spectrum can be recorded using a Raman spectrometer with a suitable laser excitation wavelength. The sample ca

Conclusion
This technical guide provides a detailed theoretical framework for understanding the molecular structure of ethanesulfonic anhydride. The computa

spectra offer valuable insights for researchers. While experimental validation is necessary, the theoretical predictions presented here serve as a robus

applications of this important sulfonic anhydride. The provided experimental protocols offer a practical approach for its synthesis and characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive

progress in science and industry.
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